![molecular formula C19H20N2O B3080504 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one CAS No. 1086063-19-5](/img/structure/B3080504.png)
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one
Overview
Description
1’-Benzylspiro[indoline-3,4’-piperidin]-2-one is a chemical compound with the molecular formula C19H22N2 . It has a molecular weight of 278.4 . The IUPAC name for this compound is 1’-benzylspiro[indoline-3,4’-piperidine] .
Molecular Structure Analysis
The InChI code for 1’-Benzylspiro[indoline-3,4’-piperidin]-2-one is 1S/C19H22N2/c1-2-6-16(7-3-1)14-21-12-10-19(11-13-21)15-20-18-9-5-4-8-17(18)19/h1-9,20H,10-15H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
1’-Benzylspiro[indoline-3,4’-piperidin]-2-one is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Antitumor Activity and Molecular Docking 1'-Methylspiro[indoline-3,4'-piperidine] derivatives, including those related to the core structure of 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one, have demonstrated promising antiproliferative activities against various cell lines like A549, BEL-7402, and HeLa. The derivatives exhibited significant inhibition on BEL-7402 cell lines, and molecular docking revealed strong affinity and appropriate binding pose on target proteins, indicating potential in cancer therapy and drug development (Li et al., 2020).
Chemical Synthesis and Biological Activities The spiro[indoline-3,4'-piperidine] scaffold is a fundamental motif in many biologically active compounds. Studies have highlighted its significance in various chemical syntheses and potential in biological applications. For instance, research on the intramolecular oxidative coupling of oxindoles with β-dicarbonyls in the presence of a guanidinium hypoiodite catalyst has opened pathways to spiro-coupling products, which hold promise in bioactive compound development (Sugimoto et al., 2023).
Synthesis of Polycyclic Indole Alkaloids Spiro[indoline-3,4'-piperidine] structures are also significant in the synthesis of polycyclic indole alkaloids, a class of compounds with diverse bioactivities. A synthetic strategy was developed for spiro[indoline-3,4'-pyridin]-2-yl)carbamates, highlighting the efficient intermolecular capturing of spiroindoleninium intermediates with carbamates. This method demonstrated a broad scope, indicating its versatility and potential utility in pharmaceutical chemistry (Liang et al., 2020).
Safety and Hazards
The safety information available indicates that 1’-Benzylspiro[indoline-3,4’-piperidin]-2-one may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
1'-benzylspiro[1H-indole-3,4'-piperidine]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-18-19(16-8-4-5-9-17(16)20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDBAFRDRLMBJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC2=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192519 | |
Record name | 1′-(Phenylmethyl)spiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one | |
CAS RN |
1086063-19-5 | |
Record name | 1′-(Phenylmethyl)spiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086063-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1′-(Phenylmethyl)spiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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